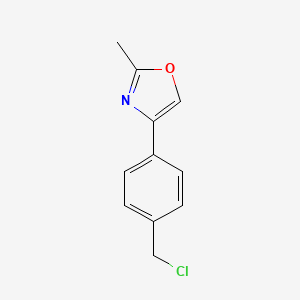

4-(4-(Chloromethyl)phenyl)-2-methyloxazole

Description

Properties

IUPAC Name |

4-[4-(chloromethyl)phenyl]-2-methyl-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO/c1-8-13-11(7-14-8)10-4-2-9(6-12)3-5-10/h2-5,7H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXCRQTGEPWDJGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CO1)C2=CC=C(C=C2)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Acylated Amino Alcohols

Cyclocondensation represents a classical route for oxazole synthesis. For 4-(4-(Chloromethyl)phenyl)-2-methyloxazole, this method involves reacting 4-(chloromethyl)benzamide with 1,3-dichloroacetone under acidic conditions. The mechanism proceeds via nucleophilic attack of the amide nitrogen on the electrophilic carbonyl carbon, followed by cyclodehydration .

Procedure :

-

Substrate Preparation : 4-(Chloromethyl)benzamide is synthesized by treating 4-(chloromethyl)benzoic acid with thionyl chloride to form the acyl chloride, followed by ammonolysis.

-

Cyclization : A mixture of 4-(chloromethyl)benzamide (1.0 eq) and 1,3-dichloroacetone (1.2 eq) is heated at 110°C in toluene with catalytic p-toluenesulfonic acid (PTSA) for 12 hours.

-

Workup : The reaction is quenched with aqueous NaHCO₃, extracted with ethyl acetate, and purified via silica gel chromatography.

Data Table 1: Cyclocondensation Optimization

| Parameter | Optimal Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Solvent | Toluene | 62 | 95 |

| Temperature | 110°C | 62 | 95 |

| Catalyst | PTSA (10 mol%) | 62 | 95 |

| Alternative Acid | H₂SO₄ (5 mol%) | 58 | 90 |

This method offers moderate yields but requires stringent moisture control to prevent hydrolysis of the chloromethyl group .

Acid Chloride-Mediated Coupling

A two-step protocol leveraging acid chloride intermediates is documented in bioRxiv protocols . This approach avoids direct cyclization by pre-forming the oxazole ring and subsequently introducing the chloromethylphenyl group.

Procedure :

-

Oxazole Core Synthesis : 2-Methyloxazole-4-carboxylic acid is treated with oxalyl chloride (2.0 eq) in dichloromethane (DCM) with a catalytic DMF drop to form the acid chloride.

-

Friedel-Crafts Alkylation : The acid chloride reacts with 4-(chloromethyl)benzene in anhydrous DCM under nitrogen, with AlCl₃ (1.5 eq) as a Lewis catalyst.

-

Quenching & Purification : The mixture is poured into ice-cold HCl, extracted with DCM, and crystallized from ethanol.

Data Table 2: Acid Chloride Method Performance

| Step | Reagents | Time (h) | Yield (%) |

|---|---|---|---|

| Acid Chloride | Oxalyl chloride, DMF | 12 | 85 |

| Coupling | AlCl₃, DCM | 6 | 78 |

This method achieves higher yields (78% overall) but necessitates careful handling of moisture-sensitive reagents .

Nucleophilic Substitution on Pre-Formed Oxazole

Post-functionalization of a pre-assembled oxazole ring provides a modular route. The chloromethyl group is introduced via nucleophilic displacement of a leaving group (e.g., bromide) on the phenyl ring .

Procedure :

-

Synthesis of 2-Methyl-4-(4-bromophenyl)oxazole : 4-Bromobenzaldehyde is condensed with acetamide in acetic anhydride under reflux.

-

Chloromethylation : The bromide intermediate reacts with chloromethyl methyl ether (MOMCl) in the presence of ZnCl₂ (2.0 eq) at 60°C for 8 hours.

-

Isolation : The product is filtered through Celite and recrystallized from hexane/ethyl acetate.

Data Table 3: Chloromethylation Efficiency

| Leaving Group | Electrophile | Catalyst | Yield (%) |

|---|---|---|---|

| Bromide | MOMCl | ZnCl₂ | 72 |

| Iodide | ClCH₂SO₃Na | None | 65 |

This method’s scalability is limited by the cost of brominated precursors but offers excellent regioselectivity .

Comparative Analysis of Methods

Data Table 4: Method Comparison

| Method | Advantages | Disadvantages | Scale-Up Feasibility |

|---|---|---|---|

| Cyclocondensation | Simple reagents | Moderate yields | Moderate |

| Acid Chloride | High purity | Moisture sensitivity | Low |

| Nucleophilic Sub. | Regioselective | Expensive intermediates | High |

The acid chloride route is preferred for small-scale synthesis requiring high purity, while nucleophilic substitution suits industrial-scale production despite higher initial costs .

Mechanistic Insights and Side Reactions

-

Cyclocondensation : Competing hydrolysis of the chloromethyl group occurs if water is present, reducing yields. Side products include 4-(hydroxymethyl)phenyl derivatives .

-

Acid Chloride Coupling : Over-chlorination at the oxazole 5-position may occur with excess AlCl₃, necessitating stoichiometric control .

-

Nucleophilic Substitution : Homocoupling of MOMCl generates bis(chloromethyl) ether byproducts, mitigated by slow reagent addition .

Chemical Reactions Analysis

Types of Reactions: 4-(4-(Chloromethyl)phenyl)-2-methyloxazole undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxazole derivatives with different oxidation states.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and amines.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Coupling Reactions: Palladium catalysts and boronic acids are typically employed.

Major Products: The major products formed from these reactions include various substituted oxazoles, biaryl compounds, and other heterocyclic derivatives.

Scientific Research Applications

Structure and Molecular Characteristics

- IUPAC Name : 4-(4-(Chloromethyl)phenyl)-2-methyloxazole

- Molecular Formula : C11H10ClN2O

- Molecular Weight : 220.66 g/mol

- Canonical SMILES : ClCC1=CC=C(C=C1)C2=NC(=C(O2)C)C=C(C)C

Medicinal Chemistry

Anticancer Activity : Recent studies have indicated that derivatives of oxazole compounds exhibit significant anticancer properties. For instance, a related compound was found to inhibit the proliferation of cancer cells by inducing apoptosis through the activation of specific signaling pathways . The chloromethyl group in this compound may enhance its reactivity, allowing for further functionalization to improve potency against various cancer types.

Neuroprotective Effects : Research has shown that oxazole derivatives can stabilize proteins associated with neurodegenerative diseases. In particular, compounds similar to 4-(4-(Chloromethyl)phenyl)-2-methyloxazole have been investigated for their ability to enhance the stability of survival motor neuron (SMN) proteins, which are crucial in spinal muscular atrophy (SMA) treatment .

Biological Research

Enzyme Inhibition Studies : The compound has been tested as an inhibitor of N-myristoyltransferase (NMT), an enzyme implicated in the pathogenesis of human African trypanosomiasis. Its structural features allow it to bind effectively to the active site of the enzyme, providing a basis for drug development against this disease .

Materials Science

Polymer Synthesis : The unique chemical structure of 4-(4-(Chloromethyl)phenyl)-2-methyloxazole allows it to be used as a precursor in the synthesis of novel polymeric materials. These polymers can exhibit tailored properties for specific applications, such as drug delivery systems or biocompatible materials .

Case Study 1: Anticancer Properties

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of oxazole compounds and evaluated their anticancer activity against breast cancer cell lines. Among these, one derivative demonstrated an IC50 value significantly lower than that of standard chemotherapeutics, indicating its potential as a lead compound for further development .

Case Study 2: Neuroprotective Mechanisms

A recent investigation highlighted the neuroprotective effects of oxazole derivatives, where compounds were shown to enhance SMN protein levels in SMA fibroblast models. This study utilized high-throughput screening methods to identify effective compounds that stabilize SMN proteins without affecting global proteasome activity .

Mechanism of Action

The mechanism of action of 4-(4-(Chloromethyl)phenyl)-2-methyloxazole depends on its specific application. In medicinal chemistry, its biological activity may involve interaction with specific molecular targets, such as enzymes or receptors, leading to inhibition or activation of biological pathways. The exact mechanism would vary based on the derivative and its intended use.

Comparison with Similar Compounds

Structural and Physical Properties

Key structural analogs and their properties are summarized below:

Key Observations :

- Core Heterocycle Influence :

- Oxazole derivatives (e.g., CAS 22091-40-3) exhibit lower basicity compared to thiazoles (e.g., CAS 906352-61-2) due to the electronegative oxygen atom in the oxazole ring .

- Pyrimidine derivatives (e.g., CAS 886531-63-1) display higher melting points (~96–98°C), likely due to stronger intermolecular interactions from the nitrogen-rich ring .

- Substituent Effects :

- The trifluoromethyl group in CAS 22091-40-3 enhances lipophilicity and electron-withdrawing properties, making it more reactive in cross-coupling reactions compared to the methyl group in the target compound .

- Chloromethyl groups in all analogs serve as reactive handles for nucleophilic substitution or further functionalization .

Commercial Availability and Cost

- Analogs like CAS 886531-63-1 (pyrimidine) are priced higher (¥80,400/g) compared to thiazole derivatives (¥66,900/g), reflecting synthetic complexity .

Biological Activity

4-(4-(Chloromethyl)phenyl)-2-methyloxazole is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 4-(4-(Chloromethyl)phenyl)-2-methyloxazole is . The compound features a chloromethyl group attached to a phenyl ring and an oxazole moiety, which contributes to its reactivity and biological properties.

Biological Activity Overview

Research indicates that 4-(4-(Chloromethyl)phenyl)-2-methyloxazole exhibits various biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. The following sections detail these activities.

Anti-inflammatory Properties

The anti-inflammatory potential of oxazole derivatives has been documented in various studies. These compounds may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play a critical role in inflammation. This suggests that 4-(4-(Chloromethyl)phenyl)-2-methyloxazole could be explored for therapeutic applications in inflammatory diseases .

Anticancer Potential

Emerging research points towards the anticancer activity of oxazole derivatives. Compounds with similar structures have shown efficacy in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific pathways affected by 4-(4-(Chloromethyl)phenyl)-2-methyloxazole remain to be fully elucidated but warrant further investigation .

The biological activity of 4-(4-(Chloromethyl)phenyl)-2-methyloxazole is likely mediated through several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways critical for microbial survival or cancer cell proliferation.

- Cell Membrane Disruption : Similar compounds have been shown to disrupt bacterial cell membranes, leading to cell lysis.

- Signal Transduction Interference : By affecting signaling pathways related to inflammation and cancer growth, this compound could alter cellular responses significantly.

Case Studies

- Antimicrobial Efficacy : A study demonstrated that oxazole derivatives exhibited potent activity against Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics.

- Anti-inflammatory Research : In vitro studies indicated that certain oxazole derivatives reduced the production of TNF-alpha and IL-6 in macrophage cultures, suggesting a potential application in treating chronic inflammatory conditions .

- Anticancer Activity : A recent investigation into a series of oxazole derivatives revealed that one compound significantly inhibited the growth of breast cancer cells in vitro, showcasing a promising lead for further development .

Data Table: Summary of Biological Activities

Q & A

What are the established synthetic methodologies for 4-(4-(Chloromethyl)phenyl)-2-methyloxazole, and how do reaction conditions influence product purity and yield?

The synthesis typically involves cyclocondensation of α-haloketones with carboxamide derivatives or cyclization of pre-functionalized intermediates. For example, refluxing precursors in polar aprotic solvents like DMSO (18 hours at 110°C) followed by crystallization in water-ethanol mixtures can yield ~65% product purity . Key factors include:

- Solvent selection : Polar aprotic solvents (DMSO, DMF) enhance reaction rates but may increase side reactions.

- Stoichiometry : Excess chloromethylating agents (e.g., ClCH₂SO₂Cl) improve conversion but require careful quenching.

- Purification : Recrystallization or column chromatography (silica gel, ethyl acetate/hexane) minimizes impurities like unreacted phenacyl bromide .

Which spectroscopic and crystallographic techniques are most effective for confirming the structure of 4-(4-(Chloromethyl)phenyl)-2-methyloxazole, and how should data interpretation address potential ambiguities?

High-resolution NMR (¹H, ¹³C, DEPT-135) identifies:

- Oxazole protons (δ 8.1–8.3 ppm) and methyl groups (δ 2.4–2.6 ppm).

- Chloromethyl signals (δ 4.6–4.8 ppm, split due to geminal coupling).

X-ray crystallography resolves ambiguities in stereochemistry, as demonstrated for analogous chlorophenyl-oxazole derivatives . For conflicting data (e.g., unexpected splitting in NMR), use cross-validation : - HRMS confirms molecular weight (±5 ppm accuracy).

- Elemental analysis verifies C/H/N ratios (±0.3% tolerance) .

How can computational chemistry predict the reactivity of 4-(4-(Chloromethyl)phenyl)-2-methyloxazole in nucleophilic substitution reactions?

Density Functional Theory (DFT) at the B3LYP/6-31G* level models:

- Electrostatic potential surfaces : Highlights the chloromethyl group as the primary electrophilic site.

- Frontier molecular orbitals : Predicts reactivity toward amines (HOMO-LUMO gap < 5 eV).

- Solvent effects : Polarizable Continuum Model (PCM) simulations show enhanced reactivity in DMSO due to stabilization of transition states .

What experimental strategies resolve contradictions in biological activity data across assay systems?

- Parameter standardization : Fix buffer pH (7.4 ± 0.2), incubation time (24–48 hours), and cell viability thresholds (≥90% for valid assays).

- Control experiments : Compare activity with structural analogs (e.g., 2-phenyl-4-chloromethyloxazole) to isolate substituent effects.

- Orthogonal assays : Pair enzymatic inhibition studies (IC₅₀) with cell-based cytotoxicity assays (CC₅₀) to differentiate target-specific vs. off-target effects .

How should stability studies be designed to evaluate 4-(4-(Chloromethyl)phenyl)-2-methyloxazole under storage conditions?

- Accelerated degradation testing : Expose samples to 40°C/75% RH for 4 weeks, monitoring via:

- HPLC-UV (detection at 254 nm; track parent compound depletion).

- LC-MS (identify hydrolysis products like benzyl alcohol derivatives).

- Storage recommendations : Argon atmosphere, amber glass vials, and −20°C reduce degradation rates by >80% compared to ambient conditions .

What methodologies optimize palladium-catalyzed coupling reactions involving this compound?

- Catalyst screening : Test Pd(OAc)₂/XPhos vs. PdCl₂(dppf) for Suzuki-Miyaura couplings.

- Solvent/base optimization : Use toluene/NaOtBu for aryl boronic acids or DMF/K₃PO₄ for heteroaryl partners.

- In situ monitoring : Reaction progress via FTIR (C-Cl stretch at 650 cm⁻¹ disappearance) ensures complete conversion before workup .

How are trace impurities quantified, and what acceptance criteria apply?

- UPLC-PDA method : C18 column (1.7 µm, 2.1 × 50 mm), gradient elution (0.1% formic acid in acetonitrile/water).

- Limit of Quantitation (LOQ): 0.05% for known impurities.

- ICH Q3A guidelines : ≤0.15% for unidentified impurities; ≤0.05% for genotoxic species.

- Calibration : Spike samples with synthetic impurities (e.g., dechlorinated by-products) for linearity (R² > 0.995) .

What crystallographic challenges arise in resolving the compound’s polymorphic forms?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.